tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-aminobutyl side chain. The Boc group enhances steric protection of the piperidine nitrogen, making the compound a versatile intermediate in organic synthesis and drug discovery . The 4-aminobutyl substituent introduces a primary amine, which is critical for further functionalization, such as conjugation with pharmacophores or participation in nucleophilic reactions. This compound is cataloged under CAS EN 300-257315 and is primarily utilized as a building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOFUZXTBHKGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201034-98-2 | |
| Record name | tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves:
Starting Materials: Piperidine, tert-butyl chloroformate, and a suitable base such as triethylamine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate, also known as 1-N-Boc-4-(4-aminobutyl)piperidine, is a chemical compound with the molecular formula C14H28N2O2 . It features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate moiety.
Applications
While specific applications of this compound are not extensively detailed in the provided search results, its structural features and related compounds suggest its utility in several areas:
1. Pharmaceutical Research and Development:
- Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds . The BOC protecting group can be removed to yield a piperidine derivative that can be further modified .
- PROTAC Development: Several related compounds, such as tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, are useful as semi-flexible linkers in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
2. Biological Activity Research:
- NLRP3 Inflammasome Inhibition: Similar compounds with piperidine structures have demonstrated the ability to influence neurotransmitter systems and exhibit anti-inflammatory properties. Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, for example, may act as an inhibitor of the NLRP3 inflammasome, a critical component in the immune response that is implicated in various inflammatory diseases.
3. Chemical Synthesis:
- Building Block for Complex Molecules: this compound can be used as a building block in the synthesis of more complex molecules . Its amine and BOC-protected piperidine functionalities provide versatile handles for further chemical modifications .
Data Table: Related Compounds and Their Applications
Safety Information
The search results provide some safety information for this compound :
- Signal Word: Danger
- Hazard Statements: H318-Causes serious eye damage, H302-Harmful if swallowed, H315-Causes skin irritation, H335-May cause respiratory irritation.
- Precautionary Statements: P280-Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338-IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310-Immediately call a POISON CENTER or doctor/physician, P264-Wash thoroughly after handling, P270-Do not eat, drink or smoke when using this product, P301+P312-IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P330-Rinse mouth, P501-Dispose of contents/container to appropriate waste disposal facility, P264-Wash thoroughly after handling, P280-Wear protective gloves/protective clothing/eye protection/face protection, P302+P352-IF ON SKIN: Wash with plenty of soap and water, P321-Specific treatment (see supplemental first aid instructions on this label), P332+P313-If skin irritation occurs: Get medical advice/attention, P362-Take off contaminated clothing and wash before reuse.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperidine-1-carboxylate derivatives arises from variations in substituents on the piperidine ring. Below is a detailed comparison of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison
*Inferred from structural analysis.
Key Observations
Substituent-Driven Reactivity: The 4-aminobutyl group in the target compound provides a primary amine for coupling reactions, contrasting with bromobutyl (a leaving group for nucleophilic substitutions) or cyanomethyl (a nitrile precursor) .
Physical Properties: Derivatives with aromatic substituents (e.g., pyridinyl) are often solids (e.g., light yellow solid for CAS 1707580-61-7) , while aliphatic variants (e.g., cyanomethyl) may exist as oils .
Safety Profiles: Compounds with reactive groups (e.g., bromine in CAS 142355-81-5) or amines (e.g., CAS 871115-32-1) require standard lab precautions, while non-reactive derivatives lack explicit hazard classifications .
Applications :
- Antiviral Research : Bromobenzyloxy and pyridinyl derivatives are used in antiviral scaffolds .
- Drug Intermediates : The Boc group in all compounds facilitates nitrogen protection during multi-step syntheses .
Research Findings and Trends
- Synthetic Utility: The Boc-protected piperidine core is a common motif in medicinal chemistry.
- Emerging Derivatives : Brominated pyrazole derivatives (e.g., CAS 1092500-89-4) are gaining traction in high-throughput phasing and crystallography .
- Safety Innovations: Compounds like tert-butyl 4-(phenylamino)piperidine-1-carboxylate are monitored under international narcotics control frameworks, highlighting regulatory scrutiny of amine-containing intermediates .
Biological Activity
tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a semi-flexible linker in targeted protein degradation strategies. This article explores its biological activity, pharmacological properties, and relevant case studies.
Research indicates that this compound acts as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the targeted degradation of specific proteins. This mechanism is crucial for modulating protein levels within cells, thereby influencing various biological pathways.
Pharmacological Profile
The compound has been studied for its ability to inhibit specific pathways associated with inflammation and cellular stress responses. For instance, it has shown potential in modulating the NLRP3 inflammasome, a critical component in inflammatory diseases. In vitro studies demonstrated that derivatives of this compound can effectively inhibit IL-1β release and pyroptotic cell death in THP-1 macrophages, as summarized in Table 1 below.
| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |
|---|---|---|
| 2 | 45 | 50 |
| 3 | 60 | 70 |
| 4 | 75 | 80 |
Study on NLRP3 Inhibition
In a study conducted to evaluate the effects of various piperidine derivatives on NLRP3 activity, researchers synthesized several compounds based on the piperidine scaffold. The results indicated that certain modifications enhanced the inhibitory effects on NLRP3-mediated pathways, leading to significant reductions in both pyroptosis and IL-1β release. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory conditions .
Pharmacokinetic Studies
A pharmacokinetic evaluation was performed on a related compound (34b), which provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. The study reported parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and bioavailability (F), which are critical for understanding the compound's suitability for therapeutic use:
| Parameter | Value |
|---|---|
| Cl (mL/min/kg) | 14 |
| Vd (L/kg) | 0.6 |
| t1/2 (min) | 80 |
| F (%) | 42 |
These findings suggest that while the compound exhibits favorable pharmacokinetic properties, further optimization may be required to enhance its efficacy and safety profile .
Safety and Toxicology
Safety assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. These safety profiles underscore the importance of handling this compound with care during research and development phases .
Q & A
Q. What safety protocols are essential when handling tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate?
- Methodological Answer : Researchers must wear respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure access to eyewash stations and emergency showers. Work in a fume hood to minimize inhalation risks. Store the compound in a dry, ventilated area away from ignition sources. Refer to safety data sheets for spill management and firefighting measures (e.g., use CO₂ or dry chemical extinguishers) .
Q. How should accidental exposure to tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate be managed?
- Methodological Answer :
- Skin contact : Wash immediately with soap and water; remove contaminated clothing.
- Eye exposure : Rinse with water for 15 minutes; seek medical attention.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Ingestion : Rinse mouth; do NOT induce vomiting. Consult poison control centers.
Document all incidents and review safety protocols to prevent recurrence .
Advanced Research Questions
Q. How can synthetic yields of tert-butyl 4-(4-aminobutyl)piperidine-1-carboxylate derivatives be optimized under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Test palladium, nickel, or organocatalysts in coupling reactions. For example, Suzuki-Miyaura cross-coupling may require Pd(PPh₃)₄ in THF at 80°C.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) for solubility and reaction efficiency.
- Yield monitoring : Use HPLC-TOF to quantify product purity and GC-MS to track by-products. Adjust reaction time and temperature iteratively .
Q. What analytical techniques resolve discrepancies in structural characterization data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with FTIR-ATR (functional groups) and high-resolution mass spectrometry (exact mass).
- Crystallography : Use SHELX software (SHELXD for phase solving, SHELXL for refinement) with low-temperature (<100 K) X-ray data to minimize thermal motion artifacts. Compare experimental and simulated powder XRD patterns to detect polymorphism .
- Example Data Table :
| Technique | Key Parameters | Application |
|---|---|---|
| GC-MS | BP: 57, 83, 93 | Volatility and fragmentation analysis |
| HPLC-TOF | Δppm: -1.34 | Exact mass confirmation |
| FTIR-ATR | 4000–400 cm⁻¹ | Functional group identification |
| References: |
Q. How does the tert-butyl carbamate group influence PROTACs design and pharmacokinetics?
- Methodological Answer :
- Steric effects : The Boc group shields the piperidine nitrogen, reducing off-target interactions. Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to E3 ligases.
- Metabolic stability : Evaluate plasma stability via LC-MS after incubating with liver microsomes. Compare half-life with non-Boc analogs.
- Deprotection strategies : Use TFA in DCM (1:1 v/v) to remove Boc, followed by amine functionalization (e.g., acylation, sulfonylation) .
Q. What experimental strategies address batch-to-batch variability in solubility and crystallinity?
- Methodological Answer :
- Solvent recrystallization : Screen solvents (ethanol, acetonitrile) using polythermal methods to isolate stable polymorphs.
- Dynamic light scattering (DLS) : Measure particle size distribution in suspensions to assess aggregation.
- Quality-by-Design (QbD) : Apply DOE (e.g., factorial design) to optimize reaction parameters (stoichiometry, mixing rate) and reduce variability .
Q. How can SHELX software improve the accuracy of crystal structure determinations for Boc-protected piperidines?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution. Apply multi-scan absorption corrections.
- Refinement : In SHELXL, refine anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool to model disordered solvent.
- Validation : Check Rint (<5%) and completeness (>95%) metrics. Validate hydrogen bonds and π-π interactions with Mercury CSD .
Key Considerations for Methodological Rigor
- Contradiction Management : When conflicting data arise (e.g., solubility in DMSO vs. literature), repeat experiments under standardized conditions (controlled humidity, degassed solvents) and consult multiple analytical methods.
- Ethical Compliance : Dispose of waste via licensed chemical disposal services. Avoid in vivo testing until full toxicity profiling is completed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
